Increased Lipophilicity vs. N1-Methyl and N1-Ethyl Analogs
The target compound exhibits a computed XLogP3 value of 1.6, compared to 0.9 for the N1-methyl analog (CAS 876717-71-4) and 1.2 for the N1-ethyl analog (CAS 61694-79-9) [1]. This represents a 78% increase in predicted lipophilicity over the methyl analog and a 33% increase over the ethyl analog. The enhanced logP value suggests improved passive membrane permeability potential, which is a critical parameter in central nervous system (CNS) drug design and intracellular target engagement [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | N1-Methyl analog: XLogP3 = 0.9; N1-Ethyl analog: XLogP3 = 1.2 |
| Quantified Difference | Δ = +0.7 vs. methyl; Δ = +0.4 vs. ethyl |
| Conditions | PubChem XLogP3 3.0 algorithm (computed 2019.06.18) |
Why This Matters
Higher lipophilicity within the optimal logP range (1–3) can enhance blood-brain barrier penetration, making the target compound a more suitable candidate for CNS-targeted library synthesis compared to its more hydrophilic N1-methyl analog.
- [1] PubChem. Compound Summaries: CID 39245511 (XLogP3 = 1.6); CID 6484247 (XLogP3 = 0.9); CID 12861868 (XLogP3 = 1.2). URLs: https://pubchem.ncbi.nlm.nih.gov/compound/1181451-33-1; https://pubchem.ncbi.nlm.nih.gov/compound/876717-71-4; https://pubchem.ncbi.nlm.nih.gov/compound/61694-79-9 (accessed 2026-05-04). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability. ACS Chem. Neurosci. 2016, 7 (6), 767–775. (Background reference for logP relevance in CNS drug design). View Source
